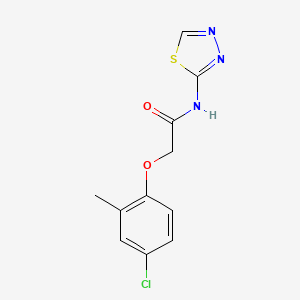![molecular formula C17H16N2O2S B5855647 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as CM-272, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a member of the thiosemicarbazone family of compounds that exhibit potent anti-cancer and anti-viral activities.
Mécanisme D'action
The mechanism of action of CM-272 involves the inhibition of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and repair. CM-272 binds to the active site of RNR and prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit tumor growth in mouse models of breast and lung cancer. In addition, CM-272 has been shown to inhibit viral replication by targeting the viral polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CM-272 in lab experiments is its potent anti-cancer and anti-viral activity. It is also relatively easy to synthesize and purify. However, one limitation of using CM-272 is its potential toxicity, as it has been reported to induce liver toxicity in animal studies. Therefore, careful dose optimization and toxicity studies are necessary before using CM-272 in clinical trials.
Orientations Futures
There are several future directions for the development of CM-272. One direction is to optimize the synthesis and purification of the compound to improve its yield and purity. Another direction is to investigate the potential of CM-272 as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of CM-272 in animal models and humans. Finally, the potential of CM-272 as an anti-viral agent needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, CM-272 is a promising small molecule inhibitor that exhibits potent anti-cancer and anti-viral activities. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and apoptosis in cancer cells. CM-272 has several advantages and limitations for lab experiments, and there are several future directions for its development. Further studies are needed to determine the potential of CM-272 as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of CM-272 involves the reaction of 4-acetylphenylhydrazine with 2-methylbenzoyl isothiocyanate in the presence of a base. The product is then purified by column chromatography to obtain the final compound. The synthesis of CM-272 has been reported in several research articles, and the purity and yield of the compound have been optimized.
Applications De Recherche Scientifique
CM-272 has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CM-272 has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. Additionally, CM-272 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.
Propriétés
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-5-3-4-6-15(11)16(21)19-17(22)18-14-9-7-13(8-10-14)12(2)20/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDBIVQSXKFBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)

